Clopidogrel impurity C
Description
Clopidogrel Impurity C, also designated as Clopidogrel EP Impurity-C (USP RC C), is a critical process-related impurity arising during the synthesis of clopidogrel bisulfate, an antiplatelet drug. Its chemical identity is defined as methyl (2R)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate sulfate (CAS: 120202-71-3) . Structurally, it is the R-enantiomer of clopidogrel bisulfate, contrasting with the active pharmaceutical ingredient (API), which is the S-enantiomer.
Regulatory pharmacopeias, including the European Pharmacopoeia (EP) and United States Pharmacopeia (USP), mandate its quantification to ensure drug safety, with typical acceptance thresholds ≤0.15% in final formulations . Analytical methods such as reversed-phase high-performance liquid chromatography (RP-HPLC) and LC-MS are employed for its detection, with validated recovery rates ranging from 94.5% to 107.1% and a limit of quantification (LOQ) of 0.047 mg/mL .
Properties
IUPAC Name |
methyl (2R)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14/h2-5,7,9,15H,6,8,10H2,1H3/t15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTWGGQPFAXNFI-OAHLLOKOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801317036 | |
| Record name | (R)-Clopidogrel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801317036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120202-69-9 | |
| Record name | (R)-Clopidogrel | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120202-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clopidogrel, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120202699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-Clopidogrel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801317036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CLOPIDOGREL, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/295YY352H3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Clopidogrel impurity C involves the preparation of the R-enantiomer of Clopidogrel. The synthetic route typically includes the following steps:
Formation of the thienopyridine ring: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the chlorophenyl group: This step involves the substitution reaction where the chlorophenyl group is introduced into the thienopyridine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Using large reactors to carry out the cyclization, substitution, and esterification reactions.
Purification: Employing techniques such as crystallization, filtration, and chromatography to purify the compound.
Quality Control: Ensuring the purity and quality of the final product through rigorous analytical testing.
Chemical Reactions Analysis
Types of Reactions
Clopidogrel impurity C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidation and reduction derivatives, as well as substituted analogs of this compound .
Scientific Research Applications
Chemical Properties and Stability Concerns
Clopidogrel impurity C is characterized by its structure as a chiral compound, which is critical in understanding its pharmacological implications. The compound's stability is influenced by several factors, including pH, temperature, and moisture levels. Research indicates that clopidogrel is prone to hydrolysis and chiral conversion to the less active R-enantiomer (impurity C) under certain conditions .
The formulation of clopidogrel has been a significant area of research, particularly in developing stable oral and injectable forms. Innovative approaches such as nano-emulsion technology have been employed to enhance the solubility and bioavailability of clopidogrel while minimizing the formation of impurities .
- Nano-emulsion Technology : This method utilizes high-pressure homogenization to create stable emulsions that maintain clopidogrel's efficacy while limiting impurity formation. Studies have shown that these formulations can effectively control the levels of impurity C within acceptable limits .
- Emulsion Formulations : Recent patents describe aqueous-based oil/water emulsions that significantly reduce the hydrolysis of clopidogrel and inhibit the chiral conversion process, thus maintaining a higher concentration of the active S-enantiomer . The stability of these formulations under various stress conditions (thermal, oxidative) has been validated through rigorous testing.
Analytical Methods for Impurity Analysis
Accurate quantification of this compound is essential for ensuring drug quality and compliance with regulatory standards. Several analytical methods have been developed:
- Enantiospecific Liquid Chromatography : This method allows for the separation and quantification of clopidogrel and its impurities, including impurity C. It has been used in studies comparing generic formulations with branded versions, revealing significant differences in impurity profiles .
- Stability-Indicating Methods : Recent advancements include stability-indicating ultra-fast liquid chromatography (UFLC) methods that can separate clopidogrel from its impurities under various stress conditions, providing insights into degradation pathways .
Table 2: Analytical Methods for this compound
| Method | Purpose | Reference |
|---|---|---|
| Enantiospecific Liquid Chromatography | Quantification of enantiomers and impurities | |
| Stability-Indicating UFLC | Assessing stability under stress conditions |
Case Studies and Regulatory Insights
Several case studies highlight the significance of controlling impurity levels in clopidogrel formulations:
- A study evaluating the clinical safety of generic versus brand-name clopidogrel demonstrated that higher impurity levels were associated with inferior clinical outcomes .
- Research on the formulation ASD-002 showcased how innovative delivery systems could maintain low levels of impurity C while ensuring effective therapeutic action against cardiovascular events .
Mechanism of Action
Clopidogrel impurity C, being a related compound of Clopidogrel, shares a similar mechanism of action. Clopidogrel is a prodrug that is metabolized to an active thiol-containing metabolite. This active form irreversibly binds to P2Y12 ADP receptors on platelets, preventing ADP binding and subsequent platelet aggregation. This inhibition of platelet aggregation is crucial in preventing thrombotic events .
Biological Activity
Clopidogrel is a widely used antiplatelet medication that plays a crucial role in preventing thrombotic events in patients with cardiovascular diseases. However, the presence of impurities, particularly Clopidogrel impurity C, raises concerns regarding its biological activity and therapeutic efficacy. This article delves into the biological activity of this compound, exploring its implications through various studies and findings.
Overview of Clopidogrel and Its Impurities
Clopidogrel is a prodrug that requires metabolic activation to exert its pharmacological effects. The active metabolite irreversibly binds to the P2Y12 receptor on platelets, inhibiting ADP-induced platelet aggregation. The compound has several known impurities, including:
- Impurity A : A carboxylic acid metabolite.
- Impurity B : A racemic mixture of regioisomers.
- Impurity C : The R-enantiomer of clopidogrel, which is devoid of anti-aggregating activity.
The presence of impurity C is particularly concerning as it can arise from the degradation of clopidogrel under certain conditions, such as hydrolysis or thermal stress .
Biological Activity of Impurity C
Impurity C, being the R-enantiomer, lacks the pharmacological activity associated with the S-enantiomer (the active form). Studies have demonstrated that impurity C does not exhibit the same inhibitory effects on platelet aggregation as clopidogrel itself. Specifically:
- In vitro studies have shown that impurity C does not inhibit ADP-induced platelet aggregation, highlighting its ineffectiveness compared to the S-enantiomer .
- The conversion from the active S-enantiomer to the inactive R-enantiomer can occur under physiological conditions, raising concerns about the stability and efficacy of clopidogrel formulations .
Stability and Degradation Pathways
The stability of clopidogrel is influenced by various factors, including pH, temperature, and storage conditions. Research indicates that:
- Clopidogrel is prone to hydrolysis and oxidation, leading to the formation of impurities including impurity C .
- Formulations using advanced technologies, such as nano-emulsions, have been developed to enhance stability and minimize degradation pathways that lead to impurity formation .
Case Studies and Research Findings
- Case Study on Hepatotoxicity :
- Pharmacogenetic Considerations :
- Analytical Studies :
Summary Table: Biological Activity and Characteristics
| Impurity | Structure | Biological Activity | Stability Issues |
|---|---|---|---|
| Clopidogrel | S-enantiomer | Active; inhibits platelet aggregation | Stable under standard conditions |
| Impurity A | Carboxylic acid | Inactive | Formed via hydrolysis |
| Impurity B | Regioisomer | Inactive | Less studied |
| Impurity C | R-enantiomer | No anti-aggregating activity | Formed from chiral conversion |
Comparison with Similar Compounds
Key Observations :
- Stereochemistry : Impurity C’s R-enantiomer configuration distinguishes it from the API and most other impurities, which are structurally distinct rather than enantiomeric .
- Functional Groups : Impurity A lacks the methyl ester critical for clopidogrel’s prodrug activation, while Impurity 44 contains a pyridine N-oxide, altering polarity and detection parameters .
Analytical Challenges and Methodologies
Separation Conditions :
- RP-HPLC : Optimal separation of Impurity C from clopidogrel and other impurities requires precise control of acetonitrile content (40–50%), mobile phase pH (2.5–3.5), and column temperature (25–35°C) .
- Detection Limits :
| Impurity | LOQ (µg/mL) | Linear Range (µg/mL) | Recovery (%) | Method |
|---|---|---|---|---|
| Impurity C | 0.047 | 0.59–178.32 | 94.5–107.1 | RP-HPLC |
| Impurity A | 0.76 | 0.76–30.28 | 104.16 | HPLC |
| Aspirin Impurity C | 0.59 | 0.59–178.32 | 97.47 | HPLC |
Notable Findings:
- Impurity C exhibits higher solubility in polar solvents compared to Impurity A due to its sulfate group, influencing chromatographic retention times .
- Co-elution risks exist between Impurity C and clopidogrel’s S-enantiomer in non-chiral methods, necessitating enantioselective columns or MS detection for unambiguous identification .
Stability and Toxicological Profiles
- Stability : Impurity C is stable under standard storage conditions but may degrade under oxidative stress, forming secondary impurities like sulfonic acid derivatives .
- Genotoxicity studies are recommended per ICH M7 guidelines .
Regulatory and Quality Control Considerations
Pharmacopeial standards (EP, USP) require rigorous profiling of clopidogrel impurities using certified reference materials (CRMs). Suppliers like SynZeal and USP provide CRMs for Impurity C with ≥95% purity, accompanied by comprehensive certificates of analysis (COA) . Regulatory submissions (e.g., ANDA, DMF) must include method validation data demonstrating specificity, accuracy, and precision for Impurity C .
Q & A
Q. What analytical methods are recommended for detecting and quantifying Clopidogrel Impurity C in pharmaceutical formulations?
Methodological Answer: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for detecting this compound. A validated method involves:
Q. How is the structural identity of this compound confirmed?
Methodological Answer: Structural elucidation requires a combination of techniques:
- LC-MS/MS: Determines molecular weight and fragmentation patterns.
- NMR Spectroscopy: Assigns stereochemistry and functional groups (e.g., methyl ester and thienopyridine moieties).
- Reference Standards: Cross-validation with certified impurities (e.g., USP Related Compound C) is critical . Advanced labs use high-resolution mass spectrometry (HRMS) for precise mass-to-charge ratios .
Advanced Research Questions
Q. How can researchers validate analytical methods for this compound to meet regulatory standards?
Methodological Answer: Method validation must comply with ICH Q2(R1) guidelines:
- Specificity: Resolve Impurity C from Clopidogrel and other impurities (e.g., impurity A, D, or E) .
- Accuracy: Spike recovery studies (target: 90–110%).
- Precision: ≤5% RSD for intraday/interday variability.
- Robustness: Test pH, flow rate, and column temperature variations . Regulatory submissions require impurity profiling data aligned with USP/EP monographs, which specify limits for "specified impurities" (e.g., ≤0.15%) .
Q. What strategies are used to resolve conflicting analytical data in impurity profiling studies?
Methodological Answer: Discrepancies often arise from:
- Matrix Effects: Use standard addition or matrix-matched calibration.
- Chromatographic Interference: Optimize mobile phase (e.g., replace phosphate buffer with trifluoroacetic acid).
- Spectral Overlap: Employ diode-array detection (DAD) for peak purity analysis . Cross-lab validation and inter-laboratory comparisons improve reproducibility .
Q. How can impurity profiling address potential toxicological risks of this compound?
Methodological Answer:
- Genotoxicity Screening: Ames test or in vitro micronucleus assays to assess mutagenic potential.
- Elemental Impurity Analysis: ICP-MS for heavy metals (e.g., Pd, Ni) from synthesis catalysts, per ICH Q3D guidelines .
- Forced Degradation Studies: Expose Clopidogrel to heat, light, or acidic/basic conditions to simulate impurity formation pathways .
Q. What experimental design principles ensure reproducibility in impurity studies?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
